![molecular formula C9H7NO3S B11891273 Quinoline-7-sulphonic acid CAS No. 65433-96-7](/img/structure/B11891273.png)
Quinoline-7-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-7-sulphonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its diverse applications in medicinal and industrial chemistry. This compound, specifically, features a sulfonic acid group attached to the seventh position of the quinoline ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-7-sulphonic acid typically involves the sulfonation of quinoline. This can be achieved by treating quinoline with fuming sulfuric acid at elevated temperatures. The reaction conditions often include:
Temperature: Around 220°C
Reagents: Fuming sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the high temperatures and corrosive nature of fuming sulfuric acid.
Continuous flow systems: To ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline-7-sulphonic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-withdrawing nature of the sulfonic acid group.
Nucleophilic substitution: At positions activated by the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of quinoline-7-sulfonic acid derivatives with additional functional groups.
Reduction: Can yield reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Quinoline-7-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline-7-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to:
Bind to proteins and enzymes: Affecting their function and activity.
Interact with cellular pathways: Modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-5-sulphonic acid
- Quinoline-8-sulphonic acid
- Quinoline-2-sulphonic acid
Uniqueness
Quinoline-7-sulphonic acid is unique due to the specific position of the sulfonic acid group, which influences its chemical reactivity and biological activity. Compared to other sulfonic acid derivatives of quinoline, it may exhibit different pharmacological properties and industrial applications.
Eigenschaften
CAS-Nummer |
65433-96-7 |
---|---|
Molekularformel |
C9H7NO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
quinoline-7-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
FBNVOSBSLQPUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.